5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
5-benzoyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c22-15-17-14-18(20(27)16-6-2-1-3-7-16)24-21(17)26-12-10-25(11-13-26)19-8-4-5-9-23-19/h1-9,14,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJLGRCXIJVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(N3)C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization steps . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrrole ring.
Scientific Research Applications
5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
5-(4-Chlorophenyl)-2-[4-(4-Methoxyphenyl)piperazino]-1H-Pyrrole-3-Carbonitrile (CAS 338396-65-9) Substituents:
- Position 5 : 4-Chlorophenyl (replaces benzoyl).
- Piperazine : 4-Methoxyphenyl (replaces 2-pyridinyl).
- Molecular Formula : C₂₂H₂₀ClN₅O
- Molecular Weight : 405.88 g/mol
- Key Differences :
- The chloro group increases hydrophobicity, while the methoxy substituent may reduce basicity compared to the pyridinyl group. This could impact solubility and receptor-binding profiles .
5-(3-Chlorothiophen-2-yl)-2-[4-(4-Fluorophenyl)piperazino]-1H-Pyrrole-3-Carbonitrile (CAS 477866-59-4) Substituents:
- Position 5 : 3-Chlorothiophen-2-yl (heterocyclic replacement for benzoyl).
- Piperazine : 4-Fluorophenyl (electron-withdrawing substituent).
- Molecular Formula : C₁₉H₁₅ClFN₅S
- Molecular Weight : 403.87 g/mol
- Key Differences :
- The fluorine atom enhances lipophilicity and may influence bioavailability .
4-(2-Azidophenyl)-5-Benzoyl-2-(1H-Indol-3-yl)-1H-Pyrrole-3-Carbonitrile (CAS Not Provided) Substituents:
- Position 4 : 2-Azidophenyl (uncommon substituent).
- Position 2 : 1H-Indol-3-yl (bulky aromatic group).
- Key Differences :
- This structural complexity could affect crystallization behavior .
Comparative Analysis Table:
Research Findings and Implications:
- Electronic Effects :
- The benzoyl group in the target compound provides electron-withdrawing effects, stabilizing the pyrrole core and enhancing dipole interactions. In contrast, chlorophenyl (CAS 338396-65-9) and chlorothiophenyl (CAS 477866-59-4) substituents introduce halogen-based hydrophobicity but reduce resonance stabilization .
- Hydrogen Bonding :
- The 2-pyridinyl group in the target compound facilitates hydrogen bonding with biological targets or crystal lattice solvents, as evidenced by studies on hydrogen-bonding patterns in molecular crystals . Methoxy (CAS 338396-65-9) and fluoro (CAS 477866-59-4) groups offer weaker H-bond acceptor capacity.
- Crystallographic Behavior :
- Benzoyl-containing derivatives (e.g., CAS 339010-28-5) exhibit improved crystallinity due to planar aromatic stacking, as seen in related structures (e.g., ). Thiophene or indole substituents may disrupt packing, leading to amorphous forms .
Biological Activity
5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, classified as a pyrrole derivative, is characterized by a benzoyl group, a piperazine ring with a pyridine substitution, and a carbonitrile functional group. Its molecular formula is CHNO, and it has been studied for various biological activities including anti-inflammatory and analgesic properties.
Structural Characteristics
The structure of this compound allows for interactions with multiple biological targets. The presence of nitrogen in the pyrrole and piperazine rings contributes to its heterocyclic nature, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 339010-28-5 |
| Purity | >90% |
The biological activity of this compound is believed to be mediated through its ability to interact with specific receptors or enzymes involved in pain modulation and inflammation. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Pharmacological Applications
Research indicates that this compound may serve various therapeutic roles:
- Analgesic Activity : The compound has been noted for its potential to alleviate pain by modulating pain pathways.
- Anti-inflammatory Properties : It may inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
- CNS Activity : Due to the piperazine moiety, it might also exhibit central nervous system effects, potentially influencing mood and anxiety disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, highlighting the following findings:
- Study on Analgesic Effects : A study demonstrated that pyrrole derivatives exhibited significant analgesic effects in animal models, suggesting that this compound could have comparable effects .
- Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures inhibited COX enzymes effectively, leading to reduced inflammation in preclinical models .
- Neuropharmacological Evaluation : A study evaluated the neuropharmacological effects of related compounds, revealing potential anxiolytic properties linked to their interaction with serotonin receptors .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, piperazine derivatives are often introduced via nucleophilic substitution or Buchwald-Hartwig amination. A critical step is the introduction of the benzoyl group at the 5-position of the pyrrole ring, which may require Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ as a catalyst in dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are commonly employed. Optimization focuses on controlling reaction temperature (0–5°C for acylation) and stoichiometric ratios (1:1.2 for piperazine coupling) to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., benzoyl proton signals at δ 7.5–8.0 ppm; piperazine methylene protons at δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ calculated for C₂₃H₂₀N₄O: 368.1634).
- IR Spectroscopy : To confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functionalities .
Q. What solvent systems and catalysts are optimal for improving reaction yields in its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling steps. Catalysts such as Pd(OAc)₂/Xantphos (for Buchwald-Hartwig amination) or TFA (for acid-mediated cyclization) improve efficiency. For benzoylation, anhydrous dichloromethane with AlCl₃ achieves >80% yield. Solvent-free microwave-assisted synthesis (100°C, 30 min) has also been reported to reduce reaction times .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR signals (e.g., shifting piperazine peaks) may arise from residual solvents or tautomeric forms of the pyrrole ring. Use deuterated DMSO for NMR to stabilize tautomers. Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in acetonitrile). For batch-to-batch variability, implement strict moisture control (argon atmosphere) during synthesis .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in kinase inhibition assays?
- Methodological Answer :
- Substituent Variation : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on kinase binding.
- Piperazine Modifications : Test analogs with bulkier substituents (e.g., 4-methylpiperazine) to evaluate steric effects.
- Assay Conditions : Use in vitro kinase assays (e.g., ADP-Glo™) at physiological pH (7.4) with ATP concentrations near Km values (1–10 µM). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC (silica gel, UV detection) after each step to isolate pure intermediates.
- Protecting Groups : Protect the pyrrole NH with a tert-butoxycarbonyl (Boc) group during benzoylation to prevent side reactions.
- Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd on alumina) enhance piperazine coupling efficiency (yields >90%) .
Q. How can researchers validate the compound’s purity for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for in vivo studies.
- Elemental Analysis : Carbon and nitrogen percentages should deviate <0.4% from theoretical values.
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (weight loss <1% up to 150°C) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in kinase inhibition studies?
- Methodological Answer :
- Assay Replicates : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition).
- Cell Line Validation : Use isogenic cell lines to rule out off-target effects.
- Molecular Docking : Compare binding poses (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions). Discrepancies may arise from compound aggregation; test with 0.01% Triton X-100 to suppress non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
